![molecular formula C17H25N3O5S B2470870 N1-isobutyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874806-12-9](/img/structure/B2470870.png)
N1-isobutyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-isobutyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as IBTM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. IBTM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 386.46 g/mol.
Scientific Research Applications
Heterotrimetallic Oxalato-Bridged Complexes
Research on heterotrimetallic oxalato-bridged ReIV2MII complexes reveals the synthesis, crystal structure, and magnetic properties of these compounds, showcasing their potential in the development of magnetic materials and understanding magnetic interactions in molecular structures (Martínez-Lillo et al., 2007).
Isoxazolidine Synthesis via Copper-Catalyzed Aminooxygenation
Isoxazolidines, including those derived from processes similar to the synthesis of N1-isobutyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, are highlighted for their utility in organic synthesis, drug discovery, and chemical biology. A stereoselective synthesis method involving copper-catalyzed aminooxygenation/cyclization has been developed, showing promise in creating isoxazolidines with excellent yields and diastereoselectivities (Karyakarte, Smith, & Chemler, 2012).
Synthesis of Key Intermediates in Drug Development
The preparation of key intermediates for drug development, such as N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, showcases the importance of specific synthetic pathways in the creation of antibiotics and other therapeutic agents, which could relate to the synthesis and application of N1-isobutyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide (Fleck et al., 2003).
Novel Antiviral and Antibacterial Agents
Studies on new potent antibacterial oxazolidinone derivatives and novel inhibitors against human rhinovirus demonstrate the potential therapeutic applications of compounds related to N1-isobutyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, highlighting their significance in addressing global health challenges (Gordeev & Yuan, 2014).
Oxazolidinone as Anticorrosive Agents
Research into the impact of ionic liquids on the electrodeposition of Ni-Co alloys and their anticorrosive properties provides insights into the industrial applications of oxazolidinone derivatives, suggesting a broader scope of use for compounds like N1-isobutyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide in materials science and engineering (Omar et al., 2020).
properties
IUPAC Name |
N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-12(2)10-18-16(21)17(22)19-11-15-20(8-9-25-15)26(23,24)14-6-4-13(3)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGPMBUIQPXMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isobutyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.